molecular formula C5H4BrIN2S B13105373 5-Bromo-4-iodo-2-(methylthio)pyrimidine

5-Bromo-4-iodo-2-(methylthio)pyrimidine

Cat. No.: B13105373
M. Wt: 330.97 g/mol
InChI Key: MNDBIBDTFZSRPL-UHFFFAOYSA-N
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Description

5-Bromo-4-iodo-2-(methylthio)pyrimidine is a halogenated pyrimidine derivative characterized by a bromine atom at position 5, an iodine atom at position 4, and a methylthio group (-SCH₃) at position 2. Its molecular formula is C₅H₄BrIN₂S, with a molecular weight of 329.97 g/mol. This compound is pivotal in synthesizing pharmaceuticals, agrochemicals, and ligands for receptor studies, leveraging its reactive pyrimidine core and halogen substituents.

Properties

Molecular Formula

C5H4BrIN2S

Molecular Weight

330.97 g/mol

IUPAC Name

5-bromo-4-iodo-2-methylsulfanylpyrimidine

InChI

InChI=1S/C5H4BrIN2S/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3

InChI Key

MNDBIBDTFZSRPL-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)I)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-iodo-2-(methylthio)pyrimidine typically involves the halogenation of a pyrimidine precursor. One common method is the reaction of 5-bromo-2-chloropyrimidine with hydroiodic acid to introduce the iodine atom . The methylthio group can be introduced through nucleophilic substitution reactions using appropriate thiol reagents.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, considering factors such as reaction time, temperature, and the availability of reagents.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-iodo-2-(methylthio)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Coupling Products: Biaryl compounds or other complex organic molecules.

    Oxidation Products: Sulfoxides or sulfones derived from the methylthio group.

Scientific Research Applications

5-Bromo-4-iodo-2-(methylthio)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-iodo-2-(methylthio)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or as a building block for drugs that target specific biological pathways. The presence of halogen atoms and the methylthio group can influence its binding affinity and specificity to molecular targets, such as proteins or nucleic acids .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

The structural and functional differences between 5-bromo-4-iodo-2-(methylthio)pyrimidine and its analogs are critical for understanding their distinct applications and reactivities. Below is a detailed analysis:

Structural and Crystallographic Comparisons

  • Planarity of the Pyrimidine Ring: Crystal structures of related compounds (e.g., 5-bromo-2-chloropyrimidin-4-amine) reveal that the pyrimidine ring remains planar (r.m.s. deviation ≤0.087 Å), with halogen atoms coplanar to the ring. Steric hindrance from iodine may slightly distort packing compared to smaller substituents like chlorine .
  • Hydrogen Bonding: Amino or hydroxyl substituents (e.g., 2-amino-5-bromo-4-methoxypyrimidine) enable intermolecular hydrogen bonds, enhancing crystalline stability. In contrast, the methylthio group in the target compound participates in weaker van der Waals interactions .

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